molecular formula C26H38O4 B1280800 bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate CAS No. 245652-81-7

bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate

Cat. No. B1280800
M. Wt: 414.6 g/mol
InChI Key: ATHBXDPWCKSOLE-VNTMZGSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate” is a chemical compound with the molecular formula C26H38O41. It has a molecular weight of 414.6 g/mol1. This product is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. For detailed synthesis procedures, it’s best to refer to scientific literature or contact chemical suppliers231.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C26H38O41. However, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of its structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. For detailed reaction mechanisms and conditions, it’s best to refer to scientific literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on these properties for this compound231.


Scientific Research Applications

Synthesis and Potential HIV Inhibition

  • A study describes the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines using a compound structurally related to bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate. These compounds were initially evaluated for activity against HIV, though they were found inactive (Rosenquist Å et al., 1996).

Functionalization of Benzene Derivatives

Metal-Organic Frameworks (MOFs) Development

  • The development of novel 2D cadmium(II) metal-organic frameworks (MOFs) utilized flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, indicating a potential application area for similar dicarboxylate structures (Li et al., 2012).

Copper Metal–Organic Systems

  • A study on constructing copper metal–organic complexes used various flexible dicarboxylate ligands, highlighting the versatility of such compounds in the creation of metal-organic frameworks (Dai et al., 2009).

Potassium-Selectivity in Crown Derivatives

  • Bis(benzo-15-crown-5) derivatives, synthesized from cyclohexanedicarboxylic acids, demonstrated significant potassium-selectivity, a property potentially relevant for similar dicarboxylate compounds (Kimura et al., 1983).

Organometallic Chemistry

  • The creation of bis(cyclobuta-η6-benzene)metal complexes, using techniques like metal atom ligand vapor cocondensation, showcases the potential of complex benzene derivatives in organometallic chemistry (Elschenbroich et al., 1986).

Synthesis of Bis(trimethylsiloxy)-Compounds

  • Research on bis(trimethylsiloxy)-ether type compounds, including derivatives from cyclohexane and benzene, highlights the versatility of these compounds in various chemical syntheses (Liu & Yahg, 1964).

Catalytic Cyclohexane Oxidation

  • A study on a tetranuclear cuboid type copper(II) complex, supported by cyclohexane-1,4-dicarboxylate, reveals its efficiency as a pre-catalyst for the oxidation of cyclohexane, demonstrating the role of dicarboxylates in catalysis (Hazra et al., 2014).

Safety And Hazards

As this compound is intended for research use only1, it should be handled with appropriate safety measures. However, specific safety and hazard information was not available in the sources I found.


Future Directions

The future directions for research on this compound would depend on the results of current studies. Unfortunately, I couldn’t find specific information on ongoing or planned research involving this compound231.


Please note that this information is based on the limited data available and may not be comprehensive. For more detailed information, it’s best to refer to scientific literature or contact chemical suppliers or experts in the field. I hope this information is helpful to you. If you have any other questions, feel free to ask!


properties

IUPAC Name

bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBXDPWCKSOLE-VNTMZGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.